molecular formula C14H11N3OS B5809134 4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol

Cat. No.: B5809134
M. Wt: 269.32 g/mol
InChI Key: KDQMODUNGTWEAT-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a phenol group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol typically involves the reaction of pyridine-2-amine with a thiazole derivative under specific conditions. One common method includes the condensation of pyridine-2-amine with 2-bromo-1,3-thiazole-4-carbaldehyde in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated phenol and pyridine derivatives.

Scientific Research Applications

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol is unique due to the presence of the phenol group, which enhances its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from other thiazole and pyridine derivatives, providing it with unique biological and chemical properties.

Properties

IUPAC Name

4-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c18-11-6-4-10(5-7-11)12-9-19-14(16-12)17-13-3-1-2-8-15-13/h1-9,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQMODUNGTWEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203378
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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